

Physicochemical properties and solubility of desmethylolanzapine.

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An In-depth Technical Guide on the Physicochemical Properties and Solubility of **Desmethylolanzapine**

Introduction

Desmethylolanzapine, also known as N-desmethylolanzapine, is the primary active metabolite of olanzapine, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2][3] The conversion from olanzapine to desmethylolanzapine is primarily facilitated by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP2D6 and CYP2C8.[4][5][6][7] Understanding the physicochemical properties and solubility of this metabolite is crucial for drug development professionals and researchers to fully comprehend its pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive overview of these key characteristics, detailed experimental protocols, and relevant metabolic pathways.

Physicochemical Properties

The fundamental physicochemical properties of **desmethylolanzapine** are summarized below. These parameters are critical for predicting its behavior in biological systems.



Property	Value	Source(s)
Molecular Formula	C16H18N4S	[1][7][8][9]
Molecular Weight	298.41 g/mol	[1][9]
Appearance	White to off-white, pale yellow, or brown solid	[1][10]
pKa (Strongest Basic)	8.83 (Predicted)	[11]
pKa (Strongest Acidic)	15.67 (Predicted)	[11]
LogP	2.64 - 3.097 (Calculated/Predicted)	[8][11][12]
Polar Surface Area	39.66 Ų	[8][11]
Melting Point	144.5°C	[13]
Boiling Point	489.2 ± 55.0 °C (Predicted)	[13]

Solubility Profile

The solubility of a compound is a critical factor influencing its bioavailability. **Desmethylolanzapine** is generally described as being soluble in organic solvents.[1]

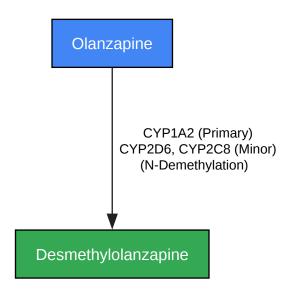
Quantitative solubility data is presented in the following table.

Solvent System	Solubility	Source(s)
Water	0.0638 mg/mL (Predicted)	[11]
Dimethylformamide (DMF)	30 mg/mL	[6][7]
Dimethyl sulfoxide (DMSO)	30 mg/mL	[6][7]
Ethanol	10 mg/mL	[6][7]
DMSO:PBS (pH 7.2) (1:4)	0.2 mg/mL	[6][7]

Metabolic Pathway



Desmethylolanzapine is a product of Phase I metabolism of its parent compound, olanzapine. The primary enzymatic reaction is an N-demethylation.



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Figure 1: Metabolic conversion of Olanzapine to **Desmethylolanzapine**.

Experimental Protocols

The following sections detail generalized, standard methodologies for determining the key physicochemical properties discussed in this guide.

Protocol 1: Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity. Potentiometric titration is a highly reliable method for its determination.[14][15]

- Principle: This method involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound. The pH of the solution is monitored continuously with a calibrated pH meter. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the compound is 50% ionized.[16][17]
- Apparatus: Calibrated pH meter with electrode, magnetic stirrer, burette, and a reaction vessel.



Procedure:

- A dilute solution (e.g., 1 mM) of desmethylolanzapine is prepared in an appropriate solvent, often with a supporting electrolyte like KCl to maintain constant ionic strength.[14]
 [16]
- The solution is made acidic (e.g., to pH 1.8-2.0) with a standard acid like 0.1 M HCl.[14]
- The solution is then titrated with a standard base (e.g., 0.1 M NaOH), added in small,
 precise increments.[14]
- The pH is recorded after each addition, allowing the system to equilibrate until the pH reading is stable.[16]
- The titration continues until the pH has reached a sufficiently basic value (e.g., pH 12).[14]
- A plot of pH versus the volume of titrant added is generated. The pKa value is determined from the midpoint of the buffer region or the point of inflection on the curve.[16]
- The procedure is repeated at least three times to ensure reproducibility.[14]

Protocol 2: Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) quantifies the lipophilicity of a compound, which is crucial for predicting membrane permeability and absorption. The shake-flask method is the gold standard for experimental LogP determination.[18][19]

- Principle: This direct method measures the equilibrium distribution of a compound between
 two immiscible liquid phases, typically n-octanol (representing a lipid environment) and water
 (representing an aqueous environment).[18][20] LogP is the base-10 logarithm of the ratio of
 the compound's concentration in the n-octanol phase to its concentration in the aqueous
 phase.
- Apparatus: Volumetric flasks, separatory funnel or vials, mechanical shaker, centrifuge, analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS).



Procedure:

- The n-octanol and aqueous buffer (e.g., phosphate buffer at pH 7.4) are pre-saturated with each other by mixing and allowing them to separate.
- A known amount of **desmethylolanzapine** is dissolved in a mixture of the pre-saturated noctanol and aqueous buffer.
- The mixture is agitated vigorously for a set period (e.g., several hours) to ensure equilibrium is reached.[18]
- The mixture is then allowed to stand until the two phases are clearly separated.
 Centrifugation can be used to accelerate this process and prevent emulsions.
- Aliquots are carefully removed from both the n-octanol and aqueous layers.
- The concentration of desmethylolanzapine in each aliquot is accurately measured using a suitable analytical technique like HPLC.[21]
- The LogP is calculated using the formula: LogP = log10 ([concentration in octanol] / [concentration in water]).[20]

Protocol 3: Determination of Aqueous Solubility by Shake-Flask Method

Thermodynamic or equilibrium solubility is a fundamental property. The shake-flask method is the most reliable technique for its measurement.[22]

- Principle: An excess amount of the solid compound is equilibrated with a specific solvent over a period of time at a constant temperature. The concentration of the dissolved compound in the resulting saturated solution is then determined.[23]
- Apparatus: Vials with screw caps, constant temperature shaker/incubator, filtration or centrifugation equipment, analytical instrument for concentration measurement (e.g., HPLC-UV).
- Procedure:

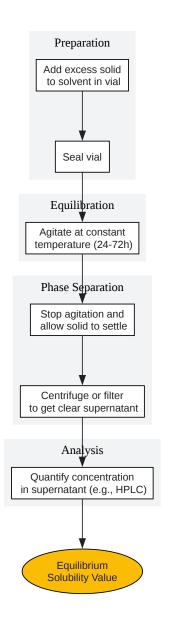
Foundational & Exploratory





- Add an excess amount of solid desmethylolanzapine to a vial containing the aqueous solvent of interest (e.g., water, or buffers at various pH values).[22] The excess solid ensures that a saturated solution is formed.
- Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).
- Agitate the vials for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.[23]
- After equilibration, stop the agitation and allow the undissolved solid to settle.
- Carefully separate the saturated solution from the excess solid. This is a critical step and
 is typically done by centrifugation followed by withdrawal of the supernatant, or by filtration
 through a low-binding filter (e.g., PTFE).[24]
- Quantify the concentration of **desmethylolanzapine** in the clear, saturated solution using a validated analytical method.
- The measured concentration is the equilibrium solubility of the compound under the tested conditions.





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Figure 2: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

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